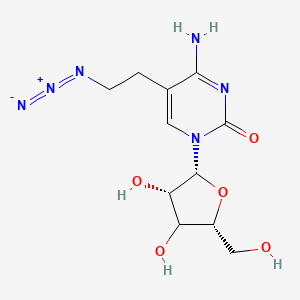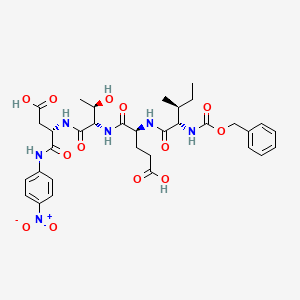
Cbz-Ile-Glu-Thr-Asp-pNA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cbz-Ile-Glu-Thr-Asp-pNA, also known as Carbobenzoxy-Isoleucyl-Glutamyl-Threonyl-Aspartyl-p-nitroanilide, is a synthetic peptide substrate used primarily in biochemical research. This compound is particularly significant in the study of caspase-8, an enzyme involved in apoptosis (programmed cell death). The compound’s structure allows it to be cleaved by caspase-8, releasing p-nitroaniline, which can be quantified colorimetrically.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Ile-Glu-Thr-Asp-pNA involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process typically includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a carbobenzoxy (Cbz) group, is attached to a solid resin.
Sequential addition of amino acids: Each subsequent amino acid (Isoleucine, Glutamic acid, Threonine, and Aspartic acid) is added sequentially. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions.
Cleavage from the resin: The completed peptide is cleaved from the resin using a reagent such as trifluoroacetic acid (TFA).
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of large-scale purification systems, such as preparative HPLC, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cbz-Ile-Glu-Thr-Asp-pNA primarily undergoes enzymatic cleavage reactions. The most notable reaction is its cleavage by caspase-8, which targets the peptide bond between Aspartic acid and p-nitroaniline.
Common Reagents and Conditions
Caspase-8: The enzyme responsible for cleaving the peptide.
Buffer solutions: Typically, a buffer solution at physiological pH is used to maintain the enzyme’s activity.
Detection reagents:
p-nitroaniline, released upon cleavage, is detected using a spectrophotometer at 405 nm.Major Products
The major product formed from the enzymatic cleavage of this compound is p-nitroaniline, which is quantified to measure caspase-8 activity.
Applications De Recherche Scientifique
Cbz-Ile-Glu-Thr-Asp-pNA is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a model substrate to study enzyme kinetics and specificity.
Biology: Essential in apoptosis research, helping to elucidate the role of caspase-8 in programmed cell death.
Medicine: Used in drug discovery and development, particularly in screening for caspase-8 inhibitors that could have therapeutic potential in diseases involving dysregulated apoptosis.
Industry: Employed in the development of diagnostic assays for detecting caspase-8 activity in various biological samples.
Mécanisme D'action
The mechanism of action of Cbz-Ile-Glu-Thr-Asp-pNA involves its recognition and cleavage by caspase-8. The enzyme binds to the peptide and cleaves the bond between Aspartic acid and p-nitroaniline. This cleavage releases p-nitroaniline, which can be detected colorimetrically. The molecular targets and pathways involved include the intrinsic and extrinsic pathways of apoptosis, where caspase-8 plays a crucial role in initiating the cascade of events leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ac-Ile-Glu-Thr-Asp-pNA: Another peptide substrate for caspase-8, differing in the protecting group (acetyl instead of carbobenzoxy).
Z-Ile-Glu-Thr-Asp-pNA: Similar to Cbz-Ile-Glu-Thr-Asp-pNA but with a different protecting group (benzyloxycarbonyl).
Uniqueness
This compound is unique due to its specific protecting group, which can influence the compound’s stability and reactivity. The carbobenzoxy group provides a balance between protecting the peptide during synthesis and allowing efficient cleavage by caspase-8.
Propriétés
Formule moléculaire |
C33H42N6O13 |
|---|---|
Poids moléculaire |
730.7 g/mol |
Nom IUPAC |
(4S)-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C33H42N6O13/c1-4-18(2)27(38-33(49)52-17-20-8-6-5-7-9-20)31(47)35-23(14-15-25(41)42)29(45)37-28(19(3)40)32(48)36-24(16-26(43)44)30(46)34-21-10-12-22(13-11-21)39(50)51/h5-13,18-19,23-24,27-28,40H,4,14-17H2,1-3H3,(H,34,46)(H,35,47)(H,36,48)(H,37,45)(H,38,49)(H,41,42)(H,43,44)/t18-,19+,23-,24-,27-,28-/m0/s1 |
Clé InChI |
SGGFNVIWEQWDEP-YFMQAPAASA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine](/img/structure/B12387957.png)
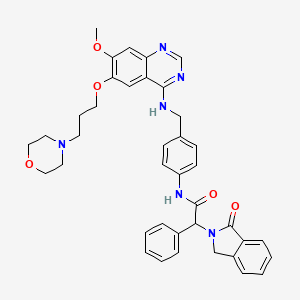
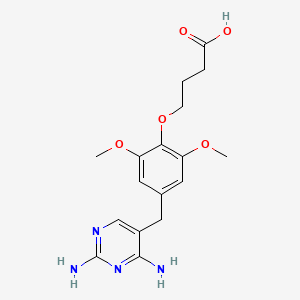
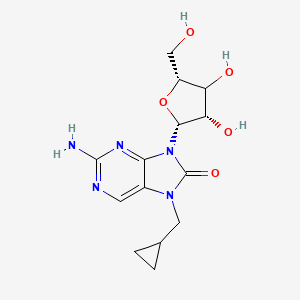
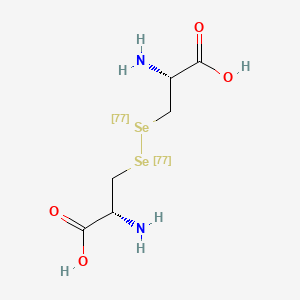
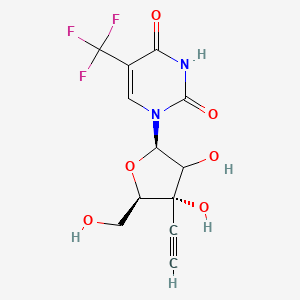
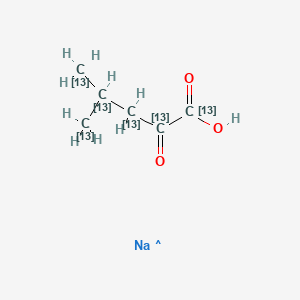
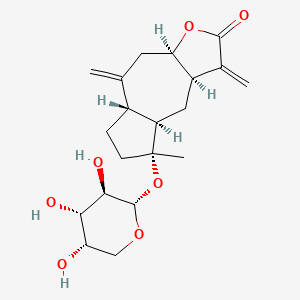
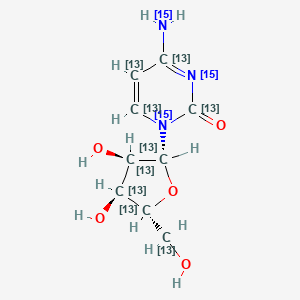
![2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B12388031.png)
![(1R,2R,4R,5R,6S,9R,10R,13R)-1,9,10,14,14,17-hexamethyl-6-(6-methylhepta-1,5-dien-2-yl)-16,18-diazapentacyclo[11.8.0.02,10.05,9.015,20]henicosa-15,17,19-trien-4-ol](/img/structure/B12388032.png)
